molecular formula C22H18FN3O4 B14253704 Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- CAS No. 313335-37-4

Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-

Cat. No.: B14253704
CAS No.: 313335-37-4
M. Wt: 407.4 g/mol
InChI Key: VQTYZJIUIVMGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoyl group, a fluoro-substituted indole moiety, and an oxoacetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluoro and formyl groups. The final steps involve the coupling of the indole derivative with piperazine and the addition of the benzoyl and oxoacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-benzoyl-4-[(4-fluoro-7-phenyl-1H-indol-3-yl)oxoacetyl]
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

Compared to similar compounds, Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- is unique due to the presence of the fluoro and formyl groups on the indole moiety. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The combination of the piperazine and indole structures also enhances its versatility in various applications.

Properties

CAS No.

313335-37-4

Molecular Formula

C22H18FN3O4

Molecular Weight

407.4 g/mol

IUPAC Name

3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-fluoro-1H-indole-7-carbaldehyde

InChI

InChI=1S/C22H18FN3O4/c23-17-7-6-15(13-27)19-18(17)16(12-24-19)20(28)22(30)26-10-8-25(9-11-26)21(29)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2

InChI Key

VQTYZJIUIVMGLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C(C=CC(=C34)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.